Cas no 2379-55-7 (2,3-Dimethylquinoxaline)

2,3-Dimethylquinoxaline 化学的及び物理的性質
名前と識別子
-
- 2,3-Dimethylquinoxaline
- 2,3-Dimethyl-chinoxalin
- 2,3-Dimethyl-quinoxaline
- EINECS 219-162-0
- QUINOXALINE,2,3-DIMETHYL
- Quinoxaline,3-dimethyl
- NSC 1789
- QUINOXALINE, 2,3-DIMETHYL-
- 4K2NH2OBE9
- FKHNZQFCDGOQGV-UHFFFAOYSA-N
- NSC1789
- Quinoxaline,3-dimethyl-
- 2,3-dimethyl-quinoxalin
- quinoxaline,2,3-dimethyl-
- 2,3-DIMETHYL QUINOXALINE
- 2 3-dime
-
- MDL: MFCD00006728
- インチ: 1S/C10H10N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-6H,1-2H3
- InChIKey: FKHNZQFCDGOQGV-UHFFFAOYSA-N
- ほほえんだ: N1=C(C([H])([H])[H])C(C([H])([H])[H])=NC2=C([H])C([H])=C([H])C([H])=C12
- BRN: 0114832
計算された属性
- せいみつぶんしりょう: 158.08400
- どういたいしつりょう: 158.084
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 25.8
じっけんとくせい
- 色と性状: クリームまたは茶色の粉末
- 密度みつど: 1.109±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 104.0 to 109.0 deg-C
- ふってん: 130°C/1.5mmHg(lit.)
- フラッシュポイント: 105.3±17.2 ºC,
- 屈折率: 1.6392 (estimate)
- ようかいど: 微溶性(8.9 g/l)(25ºC)、
- PSA: 25.78000
- LogP: 2.24660
- ようかいせい: エタノール/エチルエーテル/アセトンおよびベンゼンに可溶性
2,3-Dimethylquinoxaline セキュリティ情報
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記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H301,H315,H318,H335
- 警告文: P261,P280,P301+P310,P305+P351+P338
- 危険物輸送番号:UN 2811 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 22-37/38-41
- セキュリティの説明: S26-S36/37/39
- RTECS番号:VD1960000
-
危険物標識:
- セキュリティ用語:S24/25
- リスク用語:R22
- TSCA:Yes
- 危険レベル:6.1
- 包装グループ:Ⅲ
2,3-Dimethylquinoxaline 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,3-Dimethylquinoxaline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0795-25g |
2,3-Dimethylquinoxaline |
2379-55-7 | 97.0%(T) | 25g |
¥545.0 | 2023-09-02 | |
Enamine | EN300-215112-0.5g |
2,3-dimethylquinoxaline |
2379-55-7 | 95% | 0.5g |
$21.0 | 2023-09-16 | |
eNovation Chemicals LLC | D955407-500g |
2,3-Dimethylquinoxaline |
2379-55-7 | 98% | 500g |
$905 | 2023-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D76410-25g |
2,3-Dimethylquinoxaline |
2379-55-7 | 97% | 25g |
¥187.0 | 2023-09-08 | |
Enamine | EN300-215112-1.0g |
2,3-dimethylquinoxaline |
2379-55-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19557-10G |
2,3-dimethylquinoxaline |
2379-55-7 | 95% | 10g |
¥ 290.00 | 2023-03-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D76410-5g |
2,3-Dimethylquinoxaline |
2379-55-7 | 97% | 5g |
¥65.0 | 2023-09-08 | |
TRC | D263880-2.5g |
2,3-Dimethylquinoxaline |
2379-55-7 | 2.5g |
$ 45.00 | 2022-06-05 | ||
TRC | D263880-5g |
2,3-Dimethylquinoxaline |
2379-55-7 | 5g |
$ 65.00 | 2022-06-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D76410-100g |
2,3-Dimethylquinoxaline |
2379-55-7 | 97% | 100g |
¥627.0 | 2023-09-08 |
2,3-Dimethylquinoxaline 関連文献
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1. 172. The Diels–Alder synthesis with 2 : 3-dimethylquinoxaline. The reaction between maleic anhydride and anthranilA. Sch?nberg,Ahmed Mortafa J. Chem. Soc. 1943 654
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M. J. M. Campbell,R. Grzeskowiak,F. B. Taylor J. Chem. Soc. A 1970 19
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Javier Peralta-Cruz,Mónica Díaz-Fernández,Alberto ávila-Castro,David Ortegón-Reyna,Armando Ariza-Castolo New J. Chem. 2016 40 5501
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4. Transition-metal quinoxaline complexes. Part III. Copper(II) derivatives with substituted quinoxalinesD. E. Billing,A. E. Underhill,D. M. Adams,D. M. Morris J. Chem. Soc. A 1966 902
-
5. CCLVII.—Steric hindrance in reactions of substituted quinoxalinesGeorge Macdonald Bennett,Gervase Hewitson Willis J. Chem. Soc. 1928 1960
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6. 568. Quinoxaline N-oxides. Part II. Oxides of Py-substituted quinoxalinesJ. K. Lanquist,G. J. Stacey J. Chem. Soc. 1953 2822
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7. Addition reactions of heterocyclic compounds. Part XXXL. Methylquinoxalines with acetylenic estersR. M. Acheson,M. W. Foxton J. Chem. Soc. C 1968 378
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8. 404. Quinoxaline N-oxides. Part V. Further Bz-substituted derivativesJ. A. Silk J. Chem. Soc. 1956 2058
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Stanley Thomas Henderson J. Chem. Soc. 1929 466
-
D. E. Billing,A. E. Underhill J. Chem. Soc. A 1968 5
2,3-Dimethylquinoxalineに関する追加情報
Professional Introduction to 2,3-Dimethylquinoxaline (CAS No: 2379-55-7)
2,3-Dimethylquinoxaline, identified by the Chemical Abstracts Service Number (CAS No) 2379-55-7, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the quinoxaline family, a class of molecules characterized by a fused ring system consisting of a benzene ring and a pyrazine ring. The presence of two methyl substituents at the 2- and 3-positions enhances its structural stability and influences its electronic properties, making it a versatile scaffold for medicinal chemistry applications.
The structure of 2,3-Dimethylquinoxaline features a rigid bicyclic framework, which is conducive to interactions with biological targets. Its aromaticity and electron-rich nature make it an attractive candidate for designing molecules with potential pharmacological activity. Over the years, researchers have explored its derivatives for various therapeutic purposes, including antimicrobial, anticancer, and anti-inflammatory effects.
In recent years, advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2,3-Dimethylquinoxaline and biological macromolecules. Studies have demonstrated that this compound can modulate enzyme activity and receptor binding through its unique structural features. For instance, modifications at the methyl-substituted positions have been shown to fine-tune binding affinity and selectivity, which are critical parameters in drug design.
One of the most compelling aspects of 2,3-Dimethylquinoxaline is its role as a precursor in synthesizing more complex bioactive molecules. Researchers have leveraged its scaffold to develop novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The compound’s ability to undergo further functionalization allows chemists to explore diverse chemical space, leading to the discovery of promising drug candidates.
Recent publications highlight the exploration of 2,3-Dimethylquinoxaline derivatives as potential treatments for neurodegenerative disorders. The quinoxaline core has been found to interact with specific neurotransmitter receptors, suggesting its utility in developing therapies for conditions like Alzheimer’s disease and Parkinson’s disease. These findings underscore the compound’s significance as a pharmacological tool.
The synthesis of 2,3-Dimethylquinoxaline typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between appropriate carbonyl compounds and amidines, followed by methylation at the desired positions. Advances in synthetic methodologies have improved yield and purity, enabling more efficient production for research purposes.
In addition to its pharmaceutical applications, 2,3-Dimethylquinoxaline has been investigated for its potential in materials science. Its ability to form stable complexes with metal ions makes it useful in developing coordination polymers and catalysts. These materials exhibit interesting properties that could be exploited in industrial processes or advanced technological applications.
The chemical properties of 2,3-Dimethylquinoxaline, such as its solubility and stability under various conditions, also influence its suitability for different experimental techniques. Researchers often utilize spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to characterize this compound and its derivatives. These analytical techniques provide valuable insights into molecular structure and dynamics.
As interest in natural product-inspired drug design grows, 2,3-Dimethylquinoxaline has been examined for its structural resemblance to bioactive compounds found in plants and microorganisms. By incorporating elements from natural products into synthetic analogs derived from this scaffold, scientists aim to develop drugs with improved efficacy and reduced side effects.
The future prospects of 2,3-Dimethylquinoxaline in pharmaceutical research are promising. Ongoing studies focus on optimizing synthetic routes for large-scale production and exploring new derivatives with enhanced biological activity. Collaborative efforts between academia and industry are likely to accelerate the translation of laboratory findings into clinical applications.
In conclusion,2,3-Dimethylquinoxaline (CAS No: 2379-55-7) represents a valuable building block in medicinal chemistry with diverse applications across multiple therapeutic areas. Its unique structural features and modifiable nature make it an indispensable tool for researchers seeking innovative solutions to complex biological challenges.
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